

Application Notes and Protocols for (Z)-Azoxystrobin Efficacy Studies

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Compound of Interest

Compound Name: (Z)-Azoxystrobin

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Introduction

Azoxystrobin, a broad-spectrum fungicide belonging to the strobilurin class, is predominantly utilized in agriculture. Its primary mechanism of action involves the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), thereby blocking electron transport and halting ATP production[1][2][3]. Commercially, Azoxystrobin is synthesized as the biologically active (E)-isomer. However, exposure to light can induce photoisomerization, converting the (E)-isomer to the (Z)-isomer[4][5]. While the (E)-isomer is well-studied, specific efficacy data for the isolated (Z)-isomer is limited in publicly available literature. The following application notes and protocols are based on the available scientific literature for Azoxystrobin, which primarily pertains to the (E)-isomer. It is crucial to consider that the biological activity of the (Z)-isomer may differ.

Recent research has also explored the potential of Azoxystrobin as an anticancer agent, particularly in oral leukoplakia, where it has been shown to induce apoptosis through the PI3K/AKT and MAPK signaling pathways[6].

Data Presentation

In Vitro Antifungal Efficacy of Azoxystrobin

Fungal Species	Assay Type	Efficacy Metric	Value (µg/mL)	Reference
Alternaria alternata	Mycelial Growth Inhibition	EC50	1.87 (overall mean for 6 isolates)	[3]
Colletotrichum higginsianum	Mycelial Growth Inhibition	EC50	Not specified, but effective	[7]
Colletotrichum gloeosporioides	Mycelial Growth Inhibition	-	Complete inhibition at tested concentrations	[8]
Fusarium fujikuroi	Mycelial Growth Inhibition	EC50	0.822 ± 0.285	[9]
Fusarium fujikuroi	Conidial Germination	EC50	0.762 ± 0.283	[9]
Rhizoctonia solani	Antifungal Assessment	-	Effective in nano-delivered form	[10]

In Vitro Anticancer Efficacy of Azoxystrobin

Cell Line	Cancer Type	Assay Type	Efficacy Metric	Value (µM)	Reference
DOK cells	Oral Leukoplakia	Cell Viability (CCK8)	IC50	37.3	[6]
CAL27 cells	Oral Squamous Cell Carcinoma	Cell Viability (CCK8)	IC50 (48h)	6.5 µg/mL	[11]
SCC15 cells	Oral Squamous Cell Carcinoma	Cell Viability (CCK8)	IC50 (48h)	7.51 µg/mL	[11]
HepG2 cells	Hepatocellular Carcinoma	Cytotoxicity (Resazurin assay)	IC50	231.2	[12] [13]
HepG2 cells	Hepatocellular Carcinoma	Cytotoxicity (MTT assay)	IC50	206.1	[12] [13]
SH-SY5Y cells	Human Neuroblastoma	Cytotoxicity (MTT assay)	IC50	44.87	[14]

In Vivo Efficacy of Azoxystrobin in a Mouse Model of Oral Carcinogenesis

Animal Model	Treatment	Dosage	Outcome	Reference
4NQO-induced oral carcinogenesis in C57BL/6 mice	Azoxystrobin (intragastric)	High-dose: 25 mg/kg	Significantly reduced incidence of tongue cancer from 70% to 20%	[11]
4NQO-induced oral carcinogenesis in C57BL/6 mice	Azoxystrobin (intragastric)	Low-dose: 5 mg/kg	Attenuated tongue lesion severity	[11]

Experimental Protocols

In Vitro Antifungal Mycelial Growth Inhibition Assay

This protocol is adapted from studies evaluating the antifungal efficacy of Azoxystrobin[3][8][9].

1. Materials:

- Fungal isolates of interest
- Potato Dextrose Agar (PDA) or other suitable fungal growth medium
- Azoxystrobin stock solution (dissolved in a suitable solvent like DMSO)
- Sterile petri dishes
- Sterile cork borer or scalpel
- Incubator

2. Protocol:

- Prepare PDA medium and sterilize by autoclaving.
- Allow the PDA to cool to approximately 50-60°C.

- Add appropriate volumes of Azoxystrobin stock solution to the molten PDA to achieve the desired final concentrations (e.g., a serial dilution from 0.01 to 100 µg/mL). Also prepare control plates with the solvent alone.
- Pour the amended and control PDA into sterile petri dishes and allow them to solidify.
- From a fresh culture of the test fungus, cut a mycelial plug (typically 5 mm in diameter) from the advancing edge of the colony using a sterile cork borer or scalpel.
- Place the mycelial plug, mycelium-side down, in the center of each PDA plate.
- Seal the plates with parafilm and incubate at the optimal growth temperature for the fungus (e.g., 25-28°C) in the dark.
- Measure the colony diameter in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungal growth in the control plate reaches the edge of the plate.
- Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = $[(d_c - d_t) / d_c] * 100$ where d_c is the average diameter of the fungal colony in the control plate and d_t is the average diameter of the fungal colony in the treated plate.
- Determine the EC50 value (the concentration of Azoxystrobin that inhibits 50% of the mycelial growth) by plotting the inhibition percentage against the logarithm of the Azoxystrobin concentration and performing a regression analysis.

In Vitro Cell Viability (CCK-8) Assay for Anticancer Efficacy

This protocol is based on the methodology described in the study of Azoxystrobin's effect on oral leukoplakia cells[6] and general CCK-8 assay protocols.

1. Materials:

- Cancer cell line of interest (e.g., DOK, CAL27, SCC15)
- Complete cell culture medium (e.g., DMEM with 10% FBS)

- Azoxystrobin stock solution (in DMSO)
- 96-well cell culture plates
- Cell Counting Kit-8 (CCK-8) reagent
- Microplate reader

2. Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Prepare serial dilutions of Azoxystrobin in complete culture medium from the stock solution.
- Remove the medium from the wells and add 100 μ L of the various concentrations of Azoxystrobin to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest Azoxystrobin concentration).
- Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
- Add 10 μ L of CCK-8 solution to each well.
- Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of Azoxystrobin that inhibits 50% of cell viability).

In Vivo 4NQO-Induced Oral Carcinogenesis Mouse Model

This protocol is a generalized procedure based on the methodologies described in studies investigating oral carcinogenesis[1][2][4][15][16].

1. Animals and Housing:

- Use a suitable mouse strain, such as C57BL/6 or BALB/c, at 6-8 weeks of age.
- House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
- All animal procedures must be approved by the institutional animal care and use committee.

2. Carcinogen Induction:

- Prepare a stock solution of 4-nitroquinoline 1-oxide (4NQO) in propylene glycol.
- Dilute the 4NQO stock solution in the drinking water to the desired final concentration (e.g., 50-100 µg/mL). Prepare fresh 4NQO-containing water weekly and protect it from light.
- Administer the 4NQO-containing drinking water to the mice for a period of 16-20 weeks.

3. Azoxystrobin Treatment:

- Prepare Azoxystrobin solutions in a suitable vehicle, such as corn oil, for oral gavage.
- Following the carcinogen induction period, randomly divide the mice into treatment and control groups.
- Administer Azoxystrobin (e.g., 5 mg/kg and 25 mg/kg) or the vehicle control via oral gavage on a predetermined schedule (e.g., every other day) for a specified duration (e.g., 8-10 weeks).

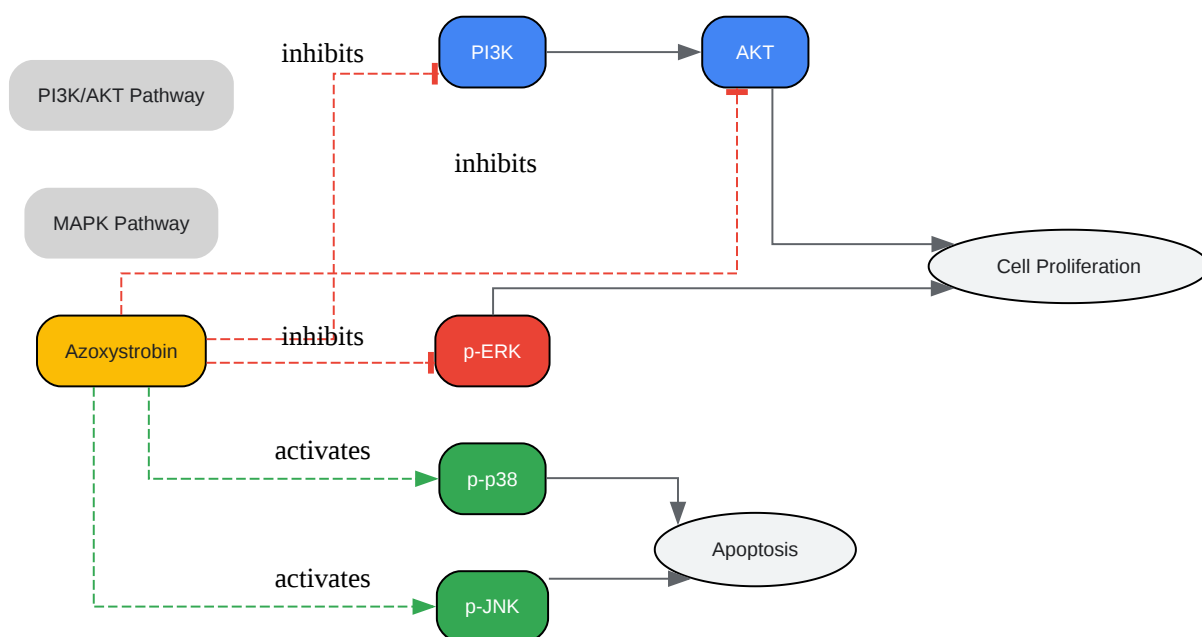
4. Monitoring and Endpoint Analysis:

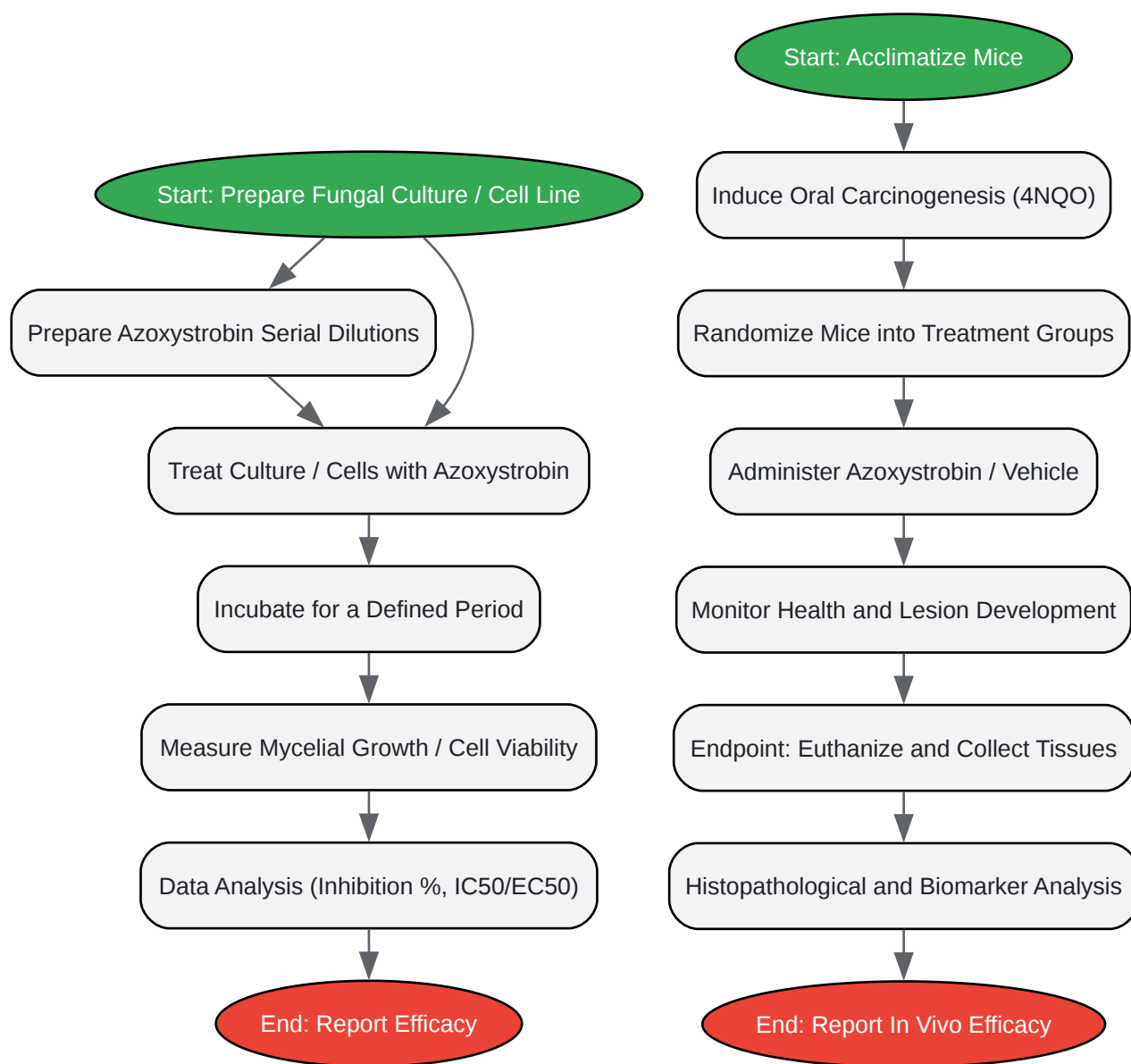
- Monitor the mice regularly for clinical signs of toxicity, body weight changes, and the development of oral lesions.
- At the end of the study, euthanize the mice and collect the tongues and other relevant tissues.
- Fix the tongues in 10% neutral buffered formalin for histopathological analysis.

- Process the tissues for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E) to evaluate the incidence and severity of oral lesions (dysplasia, carcinoma in situ, squamous cell carcinoma).
- Perform immunohistochemistry or western blot analysis on tissue samples to assess the expression of relevant biomarkers.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Azoxystrobin-Induced Apoptosis in Oral Leukoplakia





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